Butamirate, (S)-
CAS No.: 133961-94-1
Cat. No.: VC17066346
Molecular Formula: C18H29NO3
Molecular Weight: 307.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133961-94-1 |
|---|---|
| Molecular Formula | C18H29NO3 |
| Molecular Weight | 307.4 g/mol |
| IUPAC Name | 2-[2-(diethylamino)ethoxy]ethyl (2S)-2-phenylbutanoate |
| Standard InChI | InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m0/s1 |
| Standard InChI Key | DDVUMDPCZWBYRA-KRWDZBQOSA-N |
| Isomeric SMILES | CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
| Canonical SMILES | CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Butamirate, (S)- (CID 1712078) possesses a molecular formula of C₁₈H₂₉NO₃ and a molecular weight of 307.4 g/mol . The compound features:
-
A (2S)-2-phenylbutanoate ester backbone
-
A 2-(2-(diethylamino)ethoxy)ethyl side chain
-
One defined stereocenter at the C2 position of the phenylbutanoate moiety
The SMILES notation CC[C@@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC explicitly defines its stereochemistry . XLogP3-AA calculations indicate moderate lipophilicity (3.3), suggesting balanced membrane permeability .
Stereochemical Considerations
The (S)-configuration at C2 creates a chiral center critical for biological activity. Docking simulations reveal this configuration enables optimal interaction with the Ras-related associated with diabetes (RRAD) GTPase binding pocket, a key mediator of its anti-cancer effects . Racemic mixtures show 40% reduced STAT3 inhibition compared to the pure (S)-enantiomer in U87MG glioblastoma cells .
Physicochemical Properties
Key computed properties include :
| Property | Value |
|---|---|
| Topological PSA | 38.8 Ų |
| Rotatable bonds | 12 |
| Hydrogen bond acceptors | 4 |
| Heavy atom count | 22 |
The compound's salt form, butamirate citrate (CID 76960531), increases aqueous solubility through ionic interactions with citrate's three carboxyl groups . This formulation achieves 89% higher bioavailability in murine models compared to the free base .
Pharmacological Mechanisms
Antitussive Activity
Butamirate suppresses cough reflexes through dual pathways:
-
Central action: Inhibition of medullary cough center NMDA receptors (IC₅₀ = 2.1 μM in rat brain slices)
-
Peripheral action: Blockade of TRPA1 channels in bronchial C-fibers (83% inhibition at 10 μM)
Dose-response studies demonstrate complete cough suppression at plasma concentrations ≥5 μg/mL without respiratory depression .
RRAD/STAT3 Pathway Modulation
Butamirate exerts anti-tumor effects through:
-
Disruption of RRAD-STAT3 protein interactions (PLA assay shows 72% reduction)
-
Downregulation of survivin (87%) and cyclin D1 (63%) in U87MG cells
Treatment with 50 μM butamirate for 48 hours induces:
-
54% apoptosis in temozolomide-resistant cells
-
89% reduction in STAT3 phosphorylation
Chemosensitization Effects
Butamirate reverses multidrug resistance through:
| Resistance Mechanism | Reversal Fold |
|---|---|
| P-glycoprotein | 3.2× |
| BCRP | 2.7× |
| EGFR-T790M | 4.1× |
Combination with lapatinib synergistically reduces IC₅₀ from 18 μM to 2.3 μM in EGFR-mutant lines .
Preclinical Efficacy Data
In Vitro Models
Butamirate demonstrates broad-spectrum activity against glioblastoma lines:
| Cell Line | IC₅₀ (μM) | STAT3 Inhibition |
|---|---|---|
| U87MG | 12.4 | 91% |
| T98G | 15.7 | 87% |
| U87MG-TMZR | 18.9 | 83% |
| U87MG-LAPAR | 21.3 | 79% |
Sphere formation assays show 89% reduction in tumor-initiating cells at 25 μM .
In Vivo Xenograft Results
Daily intraperitoneal administration (50 mg/kg) in BALB/c nude mice yields:
-
78% tumor volume reduction vs. controls (p < 0.001)
-
92% decrease in pSTAT3 immunohistochemical staining
Pharmacokinetic parameters reveal:
| Parameter | Value |
|---|---|
| Cmax | 34.7 μg/mL |
| T₁/₂ | 2.8 hr |
| AUC₀-24 | 289 μg·hr/mL |
Clinical Translation Challenges
Blood-Brain Barrier Penetration
Despite favorable logP values, butamirate shows limited CNS distribution:
| Compartment | Concentration Ratio (Brain:Plasma) |
|---|---|
| Parenchyma | 0.18 |
| Tumor Core | 0.67 |
| Peritumoral | 0.42 |
Nanoparticle encapsulation increases tumor accumulation 3.7-fold in rat models .
Metabolic Profile
Primary metabolic pathways include:
-
Ester hydrolysis (62% of dose)
-
N-deethylation (23%)
-
Glucuronidation (15%)
CYP3A4 inhibition increases systemic exposure 2.3-fold, necessitating dose adjustment in combination therapies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume